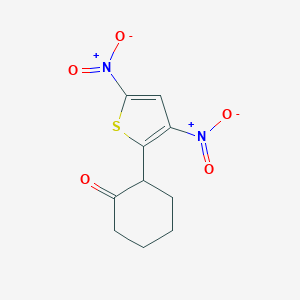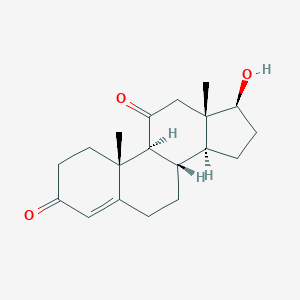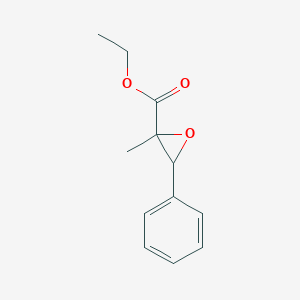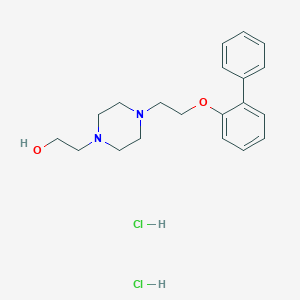
(p-SCN-Bn)-dota
Vue d'ensemble
Description
Applications De Recherche Scientifique
p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions in various analytical techniques.
Biology: It is employed in the labeling of biomolecules for imaging and therapeutic purposes.
Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy
Industry: It is utilized in the production of radiolabeled compounds for research and clinical applications.
Mécanisme D'action
Target of Action
The primary target of (p-SCN-Bn)-DOTA is the macrophage mannose receptor (MMR, CD206) . This receptor is expressed on tumor-associated macrophages (TAMs), which are protumorigenic and have been reported to negatively impact therapy responsiveness .
Mode of Action
This compound is a bifunctional chelator . It is used for tumor pre-targeting . The compound can be used for the conjugation of peptides and radionuclides . This allows it to bind to its target, the MMR, and deliver the radionuclide to the tumor site .
Biochemical Pathways
It is known that the compound’s mode of action involves the release of granzyme b, which is an accurate biomarker for treatment response . This suggests that this compound may affect the pathways involving Granzyme B and the immune response.
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution and clearance in the body. The compound shows fast clearance via the kidneys . It also shows retention in MMR-expressing organs and tumors . The biodistribution of this compound is influenced by the injected mass .
Result of Action
The action of this compound results in the specific uptake of the compound in MMR-expressing TAMs and organs . This leads to the delivery of the radionuclide to the tumor site, enabling the imaging of the tumor . The compound’s action also results in the release of Granzyme B, which is an accurate biomarker for treatment response .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the tumor microenvironment . The distribution pattern of this compound in the human body can also be influenced by systemic factors .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du p-SCN-Bn-DOTA implique généralement la réaction de l'acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique (DOTA) avec le chlorure de 4-isothiocyanatobenzyl. La réaction est réalisée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des températures élevées . Le groupe isothiocyanate est très réactif et peut former des liaisons thiourée stables avec les groupes amine des anticorps ou d'autres biomolécules .
Méthodes de production industrielle
En milieu industriel, la production de p-SCN-Bn-DOTA implique une synthèse à grande échelle utilisant des réacteurs automatisés afin de garantir la cohérence et la pureté. Les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et minimiser les impuretés. Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) et caractérisé par spectroscopie de résonance magnétique nucléaire (RMN) et spectrométrie de masse .
Analyse Des Réactions Chimiques
Types de réactions
Le p-SCN-Bn-DOTA subit plusieurs types de réactions chimiques, notamment :
Réactifs et conditions courants
Substitution : La réaction avec les amines est généralement réalisée dans des solvants organiques comme le DMSO à des températures modérées.
Principaux produits
Les principaux produits de ces réactions sont des complexes métal-chélate et des conjugués liés à la thiourée avec des biomolécules .
Applications de la recherche scientifique
Le p-SCN-Bn-DOTA a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme agent chélatant pour les ions métalliques dans diverses techniques analytiques.
Biologie : Il est utilisé dans le marquage des biomolécules à des fins d'imagerie et de thérapeutique.
Médecine : Il est utilisé dans le développement de radiopharmaceutiques pour l'imagerie diagnostique (par exemple, TEP et SPECT) et la radiothérapie ciblée
Industrie : Il est utilisé dans la production de composés radiomarqués pour la recherche et les applications cliniques.
Mécanisme d'action
Le mécanisme d'action du p-SCN-Bn-DOTA implique sa capacité à chélater les ions métalliques et à former des complexes stables. Le groupe isothiocyanate réagit avec les groupes amine des anticorps ou d'autres biomolécules, formant des liaisons thiourée. Cela permet au composé de lier les radionucléides aux molécules cibles, permettant une administration précise des isotopes radioactifs aux cibles biologiques spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
p-SCN-Bn-NOTA : Un autre agent chélateur bifonctionnel ayant des applications similaires mais des propriétés de chélation différentes.
DOTA-NHS-ester : Utilisé à des fins similaires mais avec un groupe réactif différent.
Maleimido-mono-amide-DOTA : Une autre variante utilisée pour la conjugaison avec des groupes thiol.
Unicité
Le p-SCN-Bn-DOTA est unique en raison de sa grande stabilité et de sa polyvalence dans la formation de complexes avec un large éventail d'ions métalliques. Son groupe isothiocyanate fournit un site très réactif pour la conjugaison avec des biomolécules, ce qui le rend particulièrement précieux pour les applications radiopharmaceutiques .
Propriétés
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127985-74-4 | |
| Record name | (p-SCN-Bn)-dota | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-SCN-BN)-DOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (p-SCN-Bn)-DOTA?
A1: The molecular formula of this compound is C22H31N5O8S, and its molecular weight is 513.57 g/mol.
Q2: Are there any spectroscopic techniques used to characterize this compound conjugates?
A2: Yes, researchers commonly employ Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy (RS) to characterize this compound conjugates, particularly to understand their secondary structure and assess stability []. Additionally, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to determine the number of this compound molecules attached to a protein [, ].
Q3: How stable is this compound under different conditions?
A3: this compound conjugates exhibit high stability in human serum, 0.9% NaCl solution, and when stored lyophilized []. This stability is crucial for ensuring consistent radiolabeling and predictable in vivo behavior of radiopharmaceuticals.
Q4: Why is this compound a preferred chelator in radiopharmaceutical development?
A4: this compound exhibits a high affinity for various radiometals, including 64Cu, 177Lu, and 90Y. This allows for the creation of stable radioimmunoconjugates (RICs) with desirable pharmacokinetic properties for both diagnostic imaging and therapeutic applications [, ].
Q5: What types of biomolecules are typically conjugated to this compound?
A5: this compound is frequently conjugated to monoclonal antibodies (mAbs), peptides, and other targeting moieties, like nanobodies, to create targeted radiopharmaceuticals [, , ]. The choice of biomolecule depends on the specific target and desired application.
Q6: Can you provide specific examples of how this compound has been utilized in pre-clinical research?
A6: this compound has been employed in numerous pre-clinical studies:
- Pancreatic Cancer: Researchers used this compound to create [64Cu]Cu-NOTA-anti-PD-L1 for PET imaging of programmed cell death ligand 1 (PD-L1) expression in orthotopic pancreatic tumor models [].
- Breast Cancer: this compound enabled the development of 177Lu-labeled anti-HER2 nanobodies for potential radioimmunotherapy of HER2-positive breast cancer [].
- Osteosarcoma: Studies investigated the efficacy of 177Lu-labeled anti-CD146 antibodies, using this compound for conjugation, in targeting osteosarcoma cells [].
Q7: What are the advantages of using this compound in the preparation of freeze-dried kits for radiolabeling?
A7: Freeze-dried kits containing this compound-conjugated biomolecules offer several advantages:
- Enhanced Stability: Lyophilization improves the long-term stability of the immunoconjugates, extending their shelf life [].
- Simplified Radiolabeling: The kits streamline the radiolabeling process, making it more efficient and accessible for clinical use [, ].
Q8: What are the challenges associated with using this compound for labeling with certain radiometals?
A8: While this compound is versatile, challenges can arise:
- Trace Metal Sensitivity: this compound's complexation with certain radiometals, like 90Y, can be sensitive to trace metal impurities [].
- Specific Activity Limitations: The use of this compound with some radiometals might result in radioimmunoconjugates with lower specific activity, impacting therapeutic efficacy [, ].
Q9: Are there alternative chelators being explored for radiopharmaceutical applications?
A10: Yes, research continues to explore alternative chelators with improved properties, such as faster complexation kinetics, higher stability, or enhanced metal selectivity. Some examples include macrocyclic chelators like NOTA and TETA, as well as acyclic chelators like DTPA and its derivatives [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
